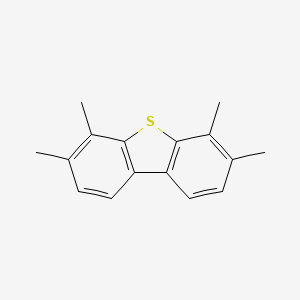
Dibenzothiophene, 3,4,6,7-tetramethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenzothiophene, 3,4,6,7-tetramethyl- is an organosulfur compound that consists of two benzene rings fused to a central thiophene ring, with four methyl groups attached at the 3, 4, 6, and 7 positions. This compound is a derivative of dibenzothiophene and is known for its unique chemical properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dibenzothiophene, 3,4,6,7-tetramethyl- typically involves the alkylation of dibenzothiophene. One common method is the Friedel-Crafts alkylation, where dibenzothiophene is reacted with methylating agents such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of dibenzothiophene, 3,4,6,7-tetramethyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The crude product is then purified using techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions
Dibenzothiophene, 3,4,6,7-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can cleave the sulfur-carbon bonds, leading to the formation of biphenyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the positions adjacent to the sulfur atom, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride or other reducing agents under anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Biphenyl derivatives.
Substitution: Halogenated dibenzothiophene derivatives.
科学研究应用
Dibenzothiophene, 3,4,6,7-tetramethyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the behavior of sulfur-containing heterocycles in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photocatalysts.
作用机制
The mechanism of action of dibenzothiophene, 3,4,6,7-tetramethyl- involves its interaction with molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. Its unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
相似化合物的比较
Similar Compounds
Dibenzothiophene: The parent compound, lacking the methyl groups.
4,6-Dimethyldibenzothiophene: A derivative with methyl groups at the 4 and 6 positions.
Benzothiophene: A simpler structure with only one benzene ring fused to a thiophene ring.
Uniqueness
Dibenzothiophene, 3,4,6,7-tetramethyl- is unique due to the presence of four methyl groups, which significantly alter its chemical properties and reactivity compared to its parent compound and other derivatives. These modifications enhance its stability and make it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
3919-67-3 |
|---|---|
分子式 |
C16H16S |
分子量 |
240.4 g/mol |
IUPAC 名称 |
3,4,6,7-tetramethyldibenzothiophene |
InChI |
InChI=1S/C16H16S/c1-9-5-7-13-14-8-6-10(2)12(4)16(14)17-15(13)11(9)3/h5-8H,1-4H3 |
InChI 键 |
GLMYQFGQINDUGT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=C1)C3=C(S2)C(=C(C=C3)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















